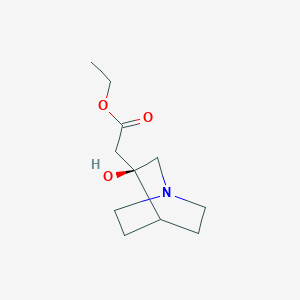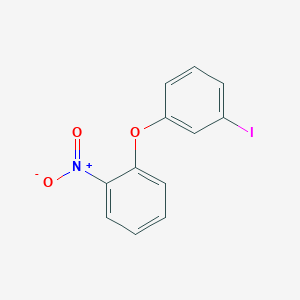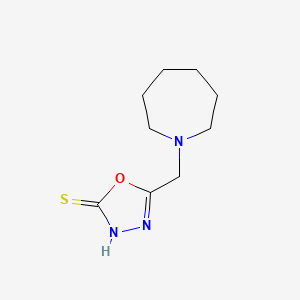![molecular formula C14H18FN B2899719 1-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287274-67-1](/img/structure/B2899719.png)
1-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine, also known as FUB-144, is a synthetic cannabinoid that belongs to the family of indole-based cannabinoids. It was first synthesized in 2013 by a team of researchers led by Adam L. Halberstadt at the University of California, San Diego. Since then, it has gained attention in the scientific community due to its potential use in medical research.
Wirkmechanismus
1-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. This system plays a crucial role in regulating various physiological processes such as pain, inflammation, and appetite. By activating these receptors, 1-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
1-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, and induce apoptosis in cancer cells. Additionally, 1-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has been found to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for investigating the endocannabinoid system and its role in various physiological processes. However, one limitation of using 1-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine is its potential for abuse and dependence. Therefore, it is important to handle and store it appropriately to prevent unauthorized use.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine. One potential direction is to investigate its potential use in treating neurodegenerative diseases. Another potential direction is to investigate its use as an analgesic for chronic pain. Additionally, further research is needed to fully understand the mechanism of action of 1-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine and its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine involves the reaction of 2-fluoro-3-methylbenzaldehyde with 1-bicyclo[1.1.1]pentan-1-amine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with N-methylformamide to yield the final product. The synthesis process is relatively straightforward and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has been used in several scientific studies to investigate its potential therapeutic applications. One study found that 1-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has anti-inflammatory properties and may be useful in treating inflammatory bowel disease. Another study found that 1-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has analgesic effects and may be useful in treating chronic pain. Additionally, 1-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has been investigated for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
1-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN/c1-10-4-3-5-11(12(10)15)14-6-13(7-14,8-14)9-16-2/h3-5,16H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYLAZUDHVCWLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C23CC(C2)(C3)CNC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-(2-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-oxo-3-{3-oxo-3-[(2-thienylmethyl)amino]propyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/no-structure.png)



![N-[(4-chlorophenyl)methyl]-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2899642.png)



![6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2899646.png)
![(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-quinolin-5-ylprop-2-enamide](/img/structure/B2899647.png)
![1-[(4-Methylphenyl)sulfonyl]-2-(2-thienyl)pyrrolidine](/img/structure/B2899648.png)
![tert-Butyl 4-[3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B2899649.png)

